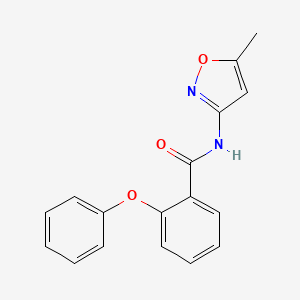

![molecular formula C16H15F7N6S B5540518 N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B5540518.png)

N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The synthesis of compounds related to 1,3,5-triazines, like the one , often involves cyclocondensation reactions. For instance, Dolzhenko et al. (2007) synthesized a related triazine compound via cyclocondensation of 5-amino-1-guanyl-3-phenyl-1,2,4-triazole with acetone (Dolzhenko et al., 2007).

Molecular Structure Analysis

- The molecular structure of triazine derivatives can exhibit various conformations. For example, in the study by Dolzhenko et al., the triazine ring adopted a conformation intermediate between a twist–boat and a half-boat (Dolzhenko et al., 2007).

Chemical Reactions and Properties

- Triazine compounds often participate in cycloaddition reactions. Zhu and Boger (2022) described a selective N1/N4 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines, a reaction that is relevant to understanding the chemical properties of similar triazine compounds (Zhu & Boger, 2022).

Physical Properties Analysis

- The crystalline structure and hydrogen bonding patterns are important aspects of the physical properties of triazines. The work of Dolzhenko et al. highlighted the crystal packing stabilized by intermolecular N—H⋯N hydrogen bonds (Dolzhenko et al., 2007).

Chemical Properties Analysis

- Triazine derivatives are known for their reactivity towards nucleophiles. Bryce et al. (1990) studied the reactions of a triazine compound with phenylmagnesium bromide, which resulted in addition onto the triazine system by nucleophilic attack (Bryce et al., 1990).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Triazine derivatives have been extensively studied for their synthesis and characterization, offering a foundation for developing materials with specific properties. For instance, research on dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes demonstrates the magnetic behaviors of triazine-centered dendrimeric ligands, highlighting the versatility of triazine derivatives in material science and their potential applications in magnetic materials and catalysis (S. Uysal & Z. E. Koc, 2010).

Photocatalytic Degradation

Triazine derivatives also play a crucial role in environmental applications, such as photocatalytic degradation. A study on cyromazine, a triazine derivative, underlines its degradation under photocatalytic conditions, indicating triazine compounds' utility in environmental cleanup and pollution control strategies (G. Goutailler et al., 2001).

Antimicrobial and Antiinfective Agents

The synthesis of new triazine-based derivatives for use as antimicrobial and antiinfective agents demonstrates the potential of these compounds in medical and pharmaceutical research. Novel N2,N4-bis(6-nitro-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine derivatives were synthesized and showed enhanced antibacterial and antifungal activities, suggesting triazine derivatives' role in developing new antimicrobial agents (S. N. Chadotra & B. B. Baldaniya, 2016).

Advanced Material Synthesis

Triazine compounds are fundamental in synthesizing advanced materials, such as dendrimers and polymers, due to their unique structural properties. Microwave-assisted synthesis of tripodal tris(1H-1,2,3-triazol-4-yl) cyanurates and melamines for creating dendrimer cores showcases the importance of triazine derivatives in material science, providing pathways for creating novel materials with specific functions (J. Seijas et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

2-N-cyclopropyl-4-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-6-N-methyl-1,3,5-triazine-2,4,6-triamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F7N6S/c1-24-11-27-12(25-8-6-7-8)29-13(28-11)26-9-4-2-3-5-10(9)30-16(22,23)14(17,18)15(19,20)21/h2-5,8H,6-7H2,1H3,(H3,24,25,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQVRIUDFBPJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=N1)NC2CC2)NC3=CC=CC=C3SC(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F7N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N-cyclopropyl-4-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-6-N-methyl-1,3,5-triazine-2,4,6-triamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)

![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)

![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)

![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B5540529.png)

![methyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5540539.png)

![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5540547.png)